3,4-Dinitrocatechol 3,4-Dinitrocatechol
Brand Name: Vulcanchem
CAS No.: 20184-66-1
VCID: VC8397055
InChI: InChI=1S/C6H4N2O6/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2,9-10H
SMILES: C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])O)O
Molecular Formula: C6H4N2O6
Molecular Weight: 200.11 g/mol

3,4-Dinitrocatechol

CAS No.: 20184-66-1

Cat. No.: VC8397055

Molecular Formula: C6H4N2O6

Molecular Weight: 200.11 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dinitrocatechol - 20184-66-1

Specification

CAS No. 20184-66-1
Molecular Formula C6H4N2O6
Molecular Weight 200.11 g/mol
IUPAC Name 3,4-dinitrobenzene-1,2-diol
Standard InChI InChI=1S/C6H4N2O6/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2,9-10H
Standard InChI Key YAVVHVRMNIDVOQ-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])O)O
Canonical SMILES C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture and Stereochemical Features

The molecular formula of 3,4-dinitrocatechol, C₆H₄N₂O₆, reflects a benzene ring substituted with two hydroxyl groups at positions 1 and 2 and two nitro groups at positions 3 and 4. The SMILES notation, C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])O)O, precisely encodes this arrangement . The InChIKey YAVVHVRMNIDVOQ-UHFFFAOYSA-N serves as a unique identifier for its stereochemical configuration .

The planar structure of the benzene ring and the spatial orientation of the nitro groups create a polarized electronic environment. Nitro groups at the 3- and 4-positions induce meta- and para-directing effects, respectively, which influence subsequent electrophilic substitution reactions.

Spectroscopic Characterization and Analytical Data

Collision cross-section (CCS) measurements provide insights into the gas-phase behavior of 3,4-dinitrocatechol adducts. The following table summarizes predicted CCS values for common ionized forms:

Adductm/zPredicted CCS (Ų)
[M+H]⁺201.01422139.0
[M+Na]⁺222.99616151.5
[M+NH₄]⁺218.04076145.2
[M-H]⁻198.99966141.4
[M+Na-2H]⁻220.98161142.9

These values, derived from computational models, aid in mass spectrometry-based identification and quantification .

Synthetic Pathways and Production Methodologies

Modern Protection-Deprotection Strategies

Patent CN102976957A discloses a benzyl-protection strategy to enhance nitration regioselectivity . While this method primarily targets 4-nitrocatechol synthesis, analogous approaches could theoretically apply to 3,4-dinitrocatechol:

  • Protection: Benzyl chloride reacts with catechol’s hydroxyl groups to form dibenzyl ether.

  • Nitration: Controlled nitration introduces nitro groups at specific positions.

  • Deprotection: Hydrogenolysis removes benzyl groups, yielding the desired nitrocatechol.

Industrial Applications and Functional Utility

3,4-Dinitrocatechol’s primary industrial relevance lies in its role as a precursor to aminocatechols. Reduction of its nitro groups via catalytic hydrogenation or chemical reductants (e.g., Sn/HCl) produces diamino derivatives, which find use in:

  • Pharmaceuticals: Aminocatechols serve as intermediates in antipsychotic and antioxidant drug synthesis.

  • Coordination Chemistry: The compound’s hydroxyl and nitro groups enable metal chelation, useful in catalysis and materials science.

Despite these potentials, large-scale applications remain limited due to synthesis challenges and regulatory constraints on nitroaromatics.

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